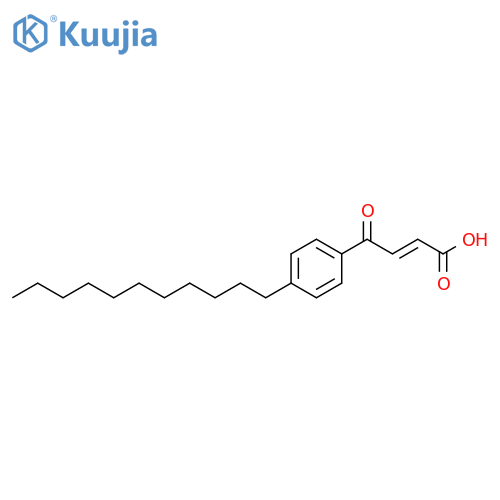Cas no 2765008-88-4 (Atg4B-IN-2)

Atg4B-IN-2 structure
商品名:Atg4B-IN-2
CAS番号:2765008-88-4
MF:C21H30O3
メガワット:330.461106777191
CID:5519196
Atg4B-IN-2 化学的及び物理的性質
名前と識別子
-
- 2-Butenoic acid, 4-oxo-4-(4-undecylphenyl)-, (2E)-
- Atg4B-IN-2
-
- インチ: 1S/C21H30O3/c1-2-3-4-5-6-7-8-9-10-11-18-12-14-19(15-13-18)20(22)16-17-21(23)24/h12-17H,2-11H2,1H3,(H,23,24)/b17-16+
- InChIKey: XEPLKXYXNJMMCI-WUKNDPDISA-N
- ほほえんだ: C(O)(=O)/C=C/C(=O)C1=CC=C(CCCCCCCCCCC)C=C1
Atg4B-IN-2 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1601313-250mg |
(E)-4-Oxo-4-(4-undecylphenyl)but-2-enoic acid |
2765008-88-4 | 98% | 250mg |
$1544.0 | 2025-02-27 | |
| Ambeed | A1601313-10mg |
(E)-4-Oxo-4-(4-undecylphenyl)but-2-enoic acid |
2765008-88-4 | 98% | 10mg |
$186.0 | 2025-02-27 | |
| Ambeed | A1601313-50mg |
(E)-4-Oxo-4-(4-undecylphenyl)but-2-enoic acid |
2765008-88-4 | 98% | 50mg |
$535.0 | 2025-02-27 | |
| Ambeed | A1601313-100mg |
(E)-4-Oxo-4-(4-undecylphenyl)but-2-enoic acid |
2765008-88-4 | 98% | 100mg |
$908.0 | 2025-02-27 | |
| Ambeed | A1601313-5mg |
(E)-4-Oxo-4-(4-undecylphenyl)but-2-enoic acid |
2765008-88-4 | 98% | 5mg |
$109.0 | 2025-02-27 | |
| Ambeed | A1601313-25mg |
(E)-4-Oxo-4-(4-undecylphenyl)but-2-enoic acid |
2765008-88-4 | 98% | 25mg |
$317.0 | 2025-02-27 | |
| MedChemExpress | HY-144636-5mg |
Atg4B-IN-2 |
2765008-88-4 | 98.03% | 5mg |
¥2800 | 2024-05-24 | |
| MedChemExpress | HY-144636-10mg |
Atg4B-IN-2 |
2765008-88-4 | 98.03% | 10mg |
¥4600 | 2024-05-24 |
Atg4B-IN-2 関連文献
-
Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
2765008-88-4 (Atg4B-IN-2) 関連製品
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2765008-88-4)Atg4B-IN-2

清らかである:99%/99%/99%/99%/99%
はかる:10mg/25mg/50mg/100mg/250mg
価格 ($):167/285/482/817/1390